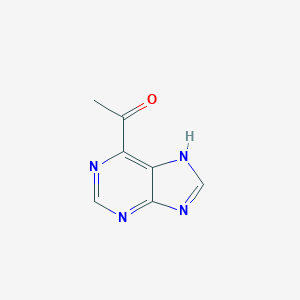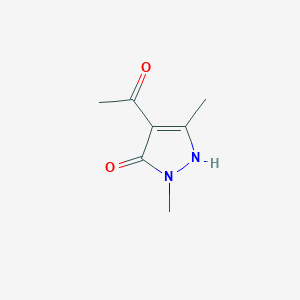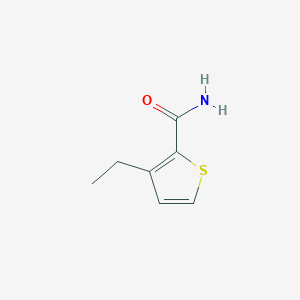
3-Ethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylthiophene-2-carboxamide is a chemical compound with the CAS Number: 189330-07-2. It has a molecular weight of 155.22 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethyl-2-thiophenecarboxamide. Its InChI Code is 1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) and the InChI key is SKNSXXSGTWIJSL-UHFFFAOYSA-N .Scientific Research Applications
Fluorescent Sensor for Metal Ions
3-Ethylthiophene-2-carboxamide derivatives can be used to create fluorescent sensors for the detection of metal ions. For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution with a detection limit of 8.36 × 10−9 M .
Detection of Indium in Tap Water
The same fluorescent sensor mentioned above can also be used for the detection of indium in tap water with satisfactory recoveries .
Recognition of Lead Ions
The sensor displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3 × 10−9 M .
Biological Activity
Thiophene-based analogs, including 3-Ethylthiophene-2-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antioxidant Activity
3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity with percent inhibition 62.0–46.9% . While, 3-hydroxy thiophene-2-carboxamide derivatives show moderate inhibition percentage 54.9–28.4% and 3-methyl thiophene-2-carboxamide derivatives the lowest 22.9–12.0% .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3-Ethylthiophene-2-carboxamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and could represent a new potential drug target .
Mode of Action
3-Ethylthiophene-2-carboxamide acts by inhibiting the CTP Synthetase PyrG . This inhibition disrupts the normal functioning of the enzyme, leading to the death of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of PyrG by 3-Ethylthiophene-2-carboxamide significantly perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides . This disruption of key biochemical pathways leads to the death of the bacteria .
Result of Action
The molecular and cellular effects of 3-Ethylthiophene-2-carboxamide’s action result in the death of Mycobacterium tuberculosis . By inhibiting the CTP Synthetase PyrG, the compound disrupts key biochemical pathways, leading to the death of the bacteria .
properties
IUPAC Name |
3-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSXXSGTWIJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

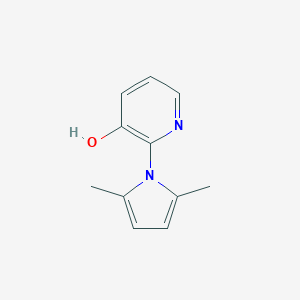
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
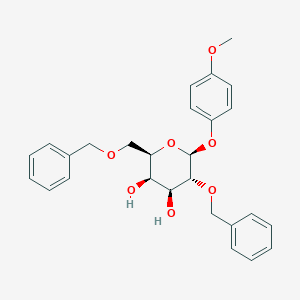
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)


